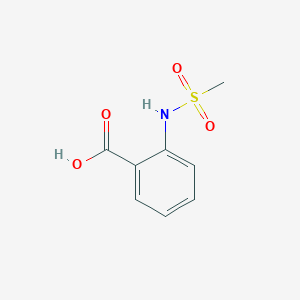

2-(Methylsulfonamido)benzoic Acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESLFCBOKMWCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354886 | |

| Record name | 2-Methanesulfonylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162787-61-3 | |

| Record name | 2-Methanesulfonylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2-(Methylsulfonamido)benzoic Acid

The synthesis of this compound can be achieved through several distinct chemical strategies, ranging from direct functionalization of the aromatic ring to multistep sequences involving pre-functionalized precursors.

Direct Amination Methodologies

Modern synthetic organic chemistry has seen the development of methods for the direct amination of C-H bonds, offering a more atom-economical route compared to traditional cross-coupling reactions. For benzoic acid derivatives, copper-catalyzed reactions have been reported that enable the direct functionalization of a β-C(sp²)-H bond. nih.gov This approach involves a directing group, such as an aminoquinoline, attached to the carboxylic acid. The system typically uses a copper catalyst, such as copper(II) acetate (B1210297) or (CuOH)₂CO₃, with air serving as the terminal oxidant. nih.gov While this method demonstrates high generality for a wide range of amines, its application specifically for creating the methylsulfonamido group would involve the direct coupling of a benzoic acid derivative with methanesulfonamide. nih.gov

Multistep Synthesis from Precursor Benzoic Acid Derivatives

A prevalent and well-established method for synthesizing this compound involves a multistep pathway starting from 2-aminobenzoic acid, also known as anthranilic acid. nih.gov This route is a cornerstone in the preparation of N-arylsulfonamides. The core transformation is the coupling of the amino group of anthranilic acid with methanesulfonyl chloride. nih.govprepchem.com The reaction is typically conducted under basic conditions to neutralize the hydrogen chloride byproduct formed during the reaction. nih.gov Common bases include sodium bicarbonate, and the reaction can often be performed in an aqueous medium. nih.gov

An alternative multistep approach begins with 2-nitrobenzoic acid. truman.eduasianpubs.org This pathway first requires the reduction of the nitro group to an amine, yielding 2-aminobenzoic acid. Subsequently, the resulting amino group is sulfonylated with methanesulfonyl chloride as described above.

Table 1: Representative Conditions for Synthesis from 2-Aminobenzoic Acid

| Starting Material | Reagent | Base/Solvent System | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminobenzoic Acid | Methanesulfonyl Chloride | Sodium Bicarbonate / Water | Room Temperature, 12 h | This compound | nih.gov |

| Ethyl 4-aminobenzoate* | Methanesulfonyl Chloride | Pyridine / Dichloromethane | 0°C to Room Temp, 1 h | Ethyl 4-(methylsulfonamido)benzoate | prepchem.com |

Note: This table includes data for a structurally related isomer to illustrate the general reaction conditions.

Catalytic Approaches in this compound Synthesis

Catalysis is pivotal in enhancing the efficiency and scope of sulfonamide synthesis. Copper-catalyzed reactions are particularly prominent. As mentioned, an operationally simple method for the amination of β-C(sp²)-H bonds of benzoic acid derivatives utilizes copper catalysts like Cu(OAc)₂ in conjunction with an air oxidant. nih.gov This directed C-H functionalization strategy represents a significant advance, avoiding the need for pre-functionalized aryl halides. nih.gov

Furthermore, copper catalysis plays a role in merging traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. princeton.edu A strategy has been developed that uses copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides in situ, which are then aminated in a one-pot process. princeton.edu This approach is notable for not requiring pre-functionalization of the starting acid or amine. princeton.edu

Sulfonamide Formation via Nucleophilic Substitution (e.g., from 2-(Chlorosulfonyl)benzoic Acid)

A classic and robust method for forming the sulfonamide bond is through the nucleophilic substitution reaction between a sulfonyl chloride and an amine. mdpi.comorganic-chemistry.org In the context of synthesizing this compound, this pathway would begin with the chlorosulfonation of benzoic acid to produce 2-(chlorosulfonyl)benzoic acid. This intermediate is highly reactive and is not always isolated. google.com

The 2-(chlorosulfonyl)benzoic acid is then treated with methylamine (B109427). The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride ion and the formation of the N-S bond, yielding the final product, this compound. The reaction is typically performed in the presence of a base to scavenge the HCl generated. mdpi.com

Derivatization Strategies for this compound Analogues

The molecular structure of this compound possesses two key functional groups, the carboxylic acid and the sulfonamide, which can be chemically modified to produce a variety of analogues.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted to an ester through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. tcu.eduuomustansiriyah.edu.iq4college.co.uk The reaction is an equilibrium process, and to achieve high yields, it is often driven forward by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

For example, reacting this compound with methanol (B129727) under reflux with a catalytic amount of sulfuric acid will produce methyl 2-(methylsulfonamido)benzoate. uomustansiriyah.edu.iqresearchgate.net This transformation is valuable for modifying the compound's polarity and for protecting the carboxylic acid group during subsequent chemical modifications at other positions of the molecule.

Table 2: General Conditions for Fischer Esterification

| Carboxylic Acid Substrate | Alcohol | Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | Concentrated Sulfuric Acid | Reflux for 45-60 min | Methyl Benzoate | tcu.eduuomustansiriyah.edu.iq |

| 2-Methoxy-5-aminosulfonyl benzoic acid | Methanol | Sulfuric Acid | Reflux for 6 hours | Methyl 2-methoxy-5-aminosulfonyl benzoate | researchgate.net |

| Benzoic Acid | Methanol | Concentrated Sulfuric Acid | Reflux for 1 hour | Methyl Benzoate | prepchem.com |

Note: This table includes data for the parent benzoic acid and a structurally related compound to illustrate the general reaction conditions applicable for the esterification of this compound.

Amidation Reactions and the Design of Bioisosteres

Amidation reactions involving this compound are crucial for creating a diverse range of derivatives. The carboxylic acid functional group can be converted to an amide through various coupling methods. These reactions typically involve activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. youtube.com This process allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. The resulting amides are often evaluated for their biological activities, as the amide bond is a key structural feature in many biologically active molecules.

The concept of bioisosterism is central to the design of new therapeutic agents. researchgate.net Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, which impart comparable biological activities to a molecule. In the context of this compound, the carboxylic acid group can be replaced by various bioisosteres to modulate properties such as acidity, lipophilicity, and metabolic stability. nih.govacs.org Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and certain sulfonamides. nih.govacs.org The design and synthesis of such bioisosteres of this compound can lead to the discovery of new compounds with improved pharmacokinetic profiles or enhanced biological potency. nih.gov For instance, replacing the carboxylic acid with a more lipophilic group could enhance brain penetration for central nervous system-targeted drugs. nih.gov

Substitution Reactions on the Aromatic Ring System

The introduction of halogen atoms onto the aromatic ring of this compound can significantly influence its chemical and biological properties. Halogenation, such as chlorination or bromination, can be achieved through electrophilic aromatic substitution reactions. The conditions for these reactions, including the choice of halogenating agent and catalyst, determine the position and extent of halogenation. For example, the chlorination of 4-methylsulfonyltoluene, a related compound, can be carried out using chlorine gas in the presence of a catalyst like iron or iodine. google.com A similar approach could be adapted for this compound, with the directing effects of the existing substituents—the carboxylic acid and the methylsulfonamido group—guiding the position of the incoming halogen. The strong electron-withdrawing nature of the methylsulfonyl group can make oxidation more difficult. google.com

| Reaction | Reagents and Conditions | Product | Reference |

| Chlorination | Cl2, Iron catalyst, 87-91 °C | 2-chloro-4-methylsulfonyltoluene | google.com |

| Bromination | Bromine, Iron powder, 75-80 °C | 2-bromo-4-nitrotoluene | orgsyn.org |

Nitration of the aromatic ring introduces a nitro group, a versatile functional group that can be further transformed into other functionalities, such as an amino group. The nitration of benzoic acid derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.eduyoutube.com The conditions, particularly the temperature, must be carefully controlled to influence the regioselectivity of the reaction. truman.edu For this compound, the existing substituents will direct the incoming nitro group primarily to the meta position relative to the carboxylic acid group. truman.edu The resulting nitro-substituted derivative can serve as a key intermediate for the synthesis of a wider range of compounds. For example, reduction of the nitro group to an amine provides a new site for further functionalization.

| Reactant | Reagents and Conditions | Major Product | Reference |

| m-methyl benzoic acid | Nitric acid, -30 to -15 °C | 2-nitro-3-methyl benzoic acid | google.com |

| Benzoic acid | Conc. HNO3, Conc. H2SO4, < 0 °C | 3-nitrobenzoic acid | truman.edu |

| Methyl benzoate | Nitric acid, Sulfuric acid | Methyl 3-nitrobenzoate | aiinmr.com |

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). youtube.com The carboxylic acid and methylsulfonamido groups on this compound are both deactivating and meta-directing. youtube.comyoutube.com Therefore, sulfonation would be expected to occur at a position meta to both of these groups. The introduction of a sulfonic acid group significantly increases the polarity and water solubility of the molecule.

Transformations Involving the Methylsulfonylamino Group

The methylsulfonylamino group itself can undergo chemical transformations. While the sulfonamide linkage is generally stable, it is possible to modify the methyl group or the nitrogen atom under specific conditions. For instance, N-alkylation could potentially occur, although this might require harsh conditions. More commonly, the entire methylsulfonylamino group can be introduced synthetically by reacting an amino-benzoic acid derivative with methanesulfonyl chloride. This is a standard method for the formation of sulfonamides. The reactivity of the N-H bond in the sulfonamide group allows for the formation of salts or other derivatives.

Reaction Mechanisms and Kinetic Studies in Synthesis and Derivatization

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis and derivatization of this compound. For instance, in amidation reactions, the mechanism often involves the formation of a highly reactive acyl intermediate, which is then attacked by the amine nucleophile. lookchemmall.comresearchgate.net Kinetic studies can help to determine the rate-limiting step and the influence of different catalysts and reaction conditions on the reaction rate and yield. researchgate.net

In electrophilic aromatic substitution reactions like halogenation and nitration, the mechanism involves the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. aiinmr.com The stability of this intermediate is influenced by the existing substituents on the aromatic ring. The electron-withdrawing nature of both the carboxylic acid and methylsulfonamido groups deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions. Kinetic studies of these reactions can provide quantitative data on the directing effects of these substituents and their deactivating influence.

Similarly, the hydrolysis of ester derivatives of this compound, often a final step in a synthetic sequence, can be studied kinetically to understand the influence of pH and temperature on the reaction rate. nih.gov This information is crucial for developing efficient and scalable synthetic protocols.

Medicinal Chemistry and Pharmacological Efficacy Studies

Applications as a Pharmaceutical Intermediate

2-(Methylsulfonamido)benzoic acid serves as a crucial building block in the synthesis of several important pharmaceutical agents. Its chemical structure provides a reactive scaffold for the construction of more complex molecules with specific pharmacological activities.

Exploration of Biological Activities of this compound and its Derivatives

Beyond its role as an intermediate, the core structure of this compound and its derivatives have been investigated for a range of intrinsic biological activities. These studies have revealed potential applications in treating inflammatory conditions, cancer, and microbial infections.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Derivatives of benzoic acid have been recognized for their anti-inflammatory properties. Certain acetophenones and benzoic acid derivatives isolated from natural sources have demonstrated potent inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and reduced side effects is an ongoing area of research. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Computational studies have suggested that these derivatives may have better bioavailability and binding affinity to the COX-2 receptor. In vivo studies have shown that these compounds can reduce painful activity and exhibit anti-nociceptive effects.

Anticancer Activity Investigations

The anticancer potential of benzoic acid derivatives is an active area of research. Some naturally occurring benzoic acid derivatives have been found to inhibit the growth of cancer cells by targeting histone deacetylases (HDACs). For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to the suppression of cancer cell growth through the induction of reactive oxygen species and apoptosis. Synthetic derivatives have also shown promise. For instance, new quinazoline (B50416) derivatives synthesized from 2-amino-5-methylbenzoic acid have exhibited significant in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, with some compounds being more potent than the standard drug gefitinib.

Antiviral Agent Development

Benzoic acid derivatives have emerged as potential candidates for the development of new antiviral drugs. One study identified a benzoic acid derivative, termed NC-5, with significant antiviral activity against influenza A viruses, including oseltamivir-resistant strains. NC-5 was found to inhibit the neuraminidase activity of the virus,

Phosphodiesterase (PDE4) Inhibitory Activity

Structure-activity relationship (SAR) studies on various classes of PDE4 inhibitors have highlighted the importance of the catechol-ether moiety for potent inhibition, as seen in archetypal inhibitors like rolipram (B1679513) and roflumilast. nih.gov However, research into alternative scaffolds has demonstrated that derivatives of benzoic acid can also exhibit significant PDE4 inhibitory activity. For instance, a series of novel benzoic acid ester derivatives have been synthesized and shown to be potent PDE4 inhibitors. nih.gov

In the context of sulfonamide-containing inhibitors, studies on benzodioxole-based derivatives have provided insights into their interaction with the PDE4 active site. Molecular docking studies of compounds like LASSBio-448, which contains a sulfonamide functional group, have revealed key interactions. The oxygen atoms of the sulfonamide can form hydrogen bonds with residues such as His450 in the enzyme's active site, while aromatic portions of the molecule can engage in π–π stacking interactions with residues like Phe586. jst.go.jp Although these are not direct examples of this compound, they underscore the potential for the sulfonamide and benzoic acid moieties to contribute to PDE4 binding and inhibition. The table below presents IC50 values for some furan- and oxazole-based PDE4 inhibitors, illustrating the range of potencies that can be achieved with different heterocyclic cores. nih.gov

| Compound | Scaffold | PDE4 IC50 (µM) |

| 36 | 2,5-disubstituted furan | 9.6 |

| 37 | 2,5-disubstituted furan | 2.8 |

| 38 | 2,4-disubstituted oxazole | 1.4 |

This table showcases the PDE4 inhibitory activities of furan- and oxazole-based compounds, providing context for the potencies of heterocyclic PDE4 inhibitors. nih.gov

Respiratory Syncytial Virus (RSV) Fusion Protein Inhibition

Derivatives of this compound have been prominently featured in the development of inhibitors targeting the respiratory syncytial virus (RSV) fusion (F) protein. The RSV F protein is essential for the entry of the virus into host cells, making it a prime target for antiviral therapy.

A notable example is the development of GS-5806, an oral RSV fusion inhibitor. The discovery and optimization of this compound involved the exploration of various benzoyl groups, including this compound. In a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, the 2-sulfonamide group on the benzoyl ring was found to be a key determinant of antiviral potency. While removal of this group improved permeability, it led to a significant loss of activity.

The following table summarizes the structure-activity relationship for a series of analogues where the benzoyl group was modified, highlighting the importance of the 2-(methylsulfonamido) moiety.

| Analogue | Modification to Benzoyl Ring | RSV IC50 (nM) | Caco-2 Permeability (10⁻⁶ cm/s) | Efflux Ratio |

| 6a | 2-SO₂NH₂ | 2.3 | 0.1 | 140 |

| 6b | Unsubstituted | 1100 | 1.1 | 12 |

| 6d | 2-NH₂ | 1000 | 0.3 | 2.4 |

| 6e | 2-NHAc | 3.5 | 0.1 | 120 |

| 6f | 2-NHCO₂Me | >1000 | 0.1 | >100 |

| 6g | 2-NHSO₂-c-Pr | 1000 | 0.1 | >100 |

| 6h | 2-NHMe | >1000 | 0.3 | 1.9 |

| 6l | 2-SO₂NH₂, 4-F | 0.8 | 0.1 | 240 |

| 6m | 2-SO₂NHMe, 5-Me | 0.5 | 0.1 | 260 |

This table illustrates the impact of modifications to the benzoyl ring on antiviral activity and permeability. The data underscores the critical role of the 2-sulfonamide group for potent RSV inhibition. Data sourced from the discovery of GS-5806.

Structure-Activity Relationship (SAR) Elucidation

Influence of Substituent Position and Nature on Biological Activity

The biological activity of compounds derived from this compound is highly dependent on the nature and position of substituents on the aromatic ring.

In the context of RSV fusion inhibitors, SAR studies have demonstrated that the 2-sulfonamide group is crucial for potent antiviral activity. Further substitution on the benzoyl ring can modulate this activity. For example, the introduction of a fluorine atom at the 4-position (para to the sulfonamide) or a methyl group at the 5-position alongside N-methylation of the sulfonamide can enhance potency.

Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also shown that replacing the benzene (B151609) ring of the benzoyl moiety with various heterocycles, while retaining the methylsulfonamide group at a corresponding position, can be a viable strategy to explore new chemical space and potentially improve properties. jst.go.jp

Conformational Requirements for Optimized Bioactivity

The three-dimensional conformation of inhibitors is a critical factor for their interaction with the biological target and, consequently, their bioactivity. For the pyrazolo[1,5-a]pyrimidine-based RSV fusion inhibitors, the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond has been identified as a key determinant for antiviral activity. jst.go.jp

Mechanisms of Biological Action and Molecular Interactions

Elucidation of Molecular Targets and Binding Affinities

While direct binding studies on 2-(Methylsulfonamido)benzoic acid are not extensively documented, research on structurally related N-acylsulfonamides and arylsulfonamides provides significant insights into its potential molecular targets. The sulfonamido-benzoic acid scaffold is a key feature in several biologically active molecules, suggesting a range of possible interactions.

One area of interest is in the realm of G-protein coupled receptors (GPCRs). For instance, a series of N-acylsulfonamide analogs have been identified as potent and selective antagonists of the prostaglandin (B15479496) E2 receptor subtype 3 (EP3). nih.gov This suggests that this compound could potentially interact with prostaglandin receptors, which are key players in inflammation. Furthermore, 2-sulfonamidebenzamides have been developed as positive allosteric modulators of the Mas-related G-protein coupled receptor member X1 (MrgX1), a target for the treatment of chronic pain. nih.gov

Ion channels also represent a plausible target. Cryo-electron microscopy studies of arylsulfonamide inhibitors targeting the voltage-gated sodium channel NaV1.7 have revealed a specific binding site. In this interaction, the anionic sulfonamide group forms a salt bridge with an arginine residue (R4) on the S4 helix of the voltage sensor domain (VSD4). elifesciences.org This detailed molecular model of interaction highlights the potential for this compound to engage with similar ion channel structures.

Enzymes are another major class of targets. N-acylsulfonamides have been shown to be potent inhibitors of bovine pancreatic ribonuclease A (RNase A). nih.gov X-ray crystallography has demonstrated that the N-acylsulfonamidyl group can form more extensive hydrogen bond networks with active site residues compared to natural phosphate (B84403) groups, leading to potent inhibition. nih.gov

Table 1: Potential Molecular Targets of Sulfonamido-Benzoic Acid Analogs

| Target Class | Specific Target | Type of Interaction | Reference |

|---|---|---|---|

| GPCR | Prostaglandin E2 Receptor 3 (EP3) | Antagonist | nih.gov |

| GPCR | Mas-related GPR member X1 (MrgX1) | Positive Allosteric Modulator | nih.gov |

| Ion Channel | Voltage-gated Sodium Channel NaV1.7 | Inhibitor | elifesciences.org |

Insights into Anti-inflammatory Pathways and Cellular Signaling

The anti-inflammatory potential of compounds related to this compound is a significant area of investigation. Research on N-sulfonyl anthranilic acids, which are isomers of this compound, has demonstrated potent anti-inflammatory effects. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, certain N-sulfonyl anthranilic acid derivatives were found to inhibit the production of interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2), key mediators of inflammation. nih.gov Notably, some of these compounds exhibited stronger anti-inflammatory properties than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov

The mechanism of anti-inflammatory action for benzoic acid derivatives has been explored through theoretical studies. A proposed model for the interaction with cyclooxygenase, a primary target for many NSAIDs, involves a two-way charge transfer. nih.gov The electrostatic potential of the molecule appears to be a critical factor for effective binding to the receptor site. nih.gov This suggests that the electronic properties of this compound likely play a crucial role in its potential anti-inflammatory activity. Furthermore, patents have been filed for benzoic acid derivatives that demonstrate both anti-inflammatory and analgesic activities, with efficacy shown in standard models of inflammation such as the carrageenan-induced rat paw edema test. google.com

Mechanistic Studies of Antimicrobial Action

The antimicrobial action of sulfonamides is a well-established principle in medicinal chemistry. The primary mechanism involves the inhibition of folic acid synthesis in bacteria. nih.govresearchgate.netwikipedia.org Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid. nih.govresearchgate.net As folic acid is essential for the synthesis of nucleic acids and certain amino acids, its depletion leads to a bacteriostatic effect, halting bacterial growth and replication. researchgate.net It is highly probable that this compound exerts its antimicrobial effects through this classical pathway.

Interestingly, some related compounds may act as prodrugs. For example, o-benzoic sulfimide (B8482401) (saccharin) is thought to be biotransformed into o-sulphamoylbenzoic acid, which is a structural analog of sulfonamides and can subsequently interfere with folic acid synthesis. nih.govresearchgate.netmdpi.com This raises the possibility that this compound could also undergo metabolic activation to enhance its antimicrobial efficacy.

Receptor Interaction Dynamics and Ligand-Enzyme Binding

The dynamics of interaction between ligands like this compound and their biological targets are dictated by the principles of molecular recognition. The studies on related N-acylsulfonamides provide concrete examples of these interactions.

The binding of N-acylsulfonamide analogs to the EP3 receptor showcases their ability to act as antagonists, effectively blocking the natural ligand's action. nih.gov In the case of MrgX1, the interaction is more nuanced, with 2-sulfonamidebenzamides acting as positive allosteric modulators, enhancing the receptor's response to its endogenous ligand. nih.gov

The interaction with enzymes is exemplified by the inhibition of RNase A. The N-acylsulfonamidyl group acts as a phosphate mimic, but with the capacity to form a greater number of hydrogen bonds within the enzyme's active site, leading to more potent inhibition. nih.gov The cryo-EM structure of an arylsulfonamide bound to the NaV1.7 channel provides a high-resolution view of ligand-receptor interaction, where the sulfonamide moiety directly engages with a critical arginine residue in the voltage sensor, thereby stabilizing an inactivated state of the channel. elifesciences.org These examples underscore the versatility of the sulfonamido-benzoic acid scaffold in engaging with diverse biological receptors and enzymes through specific, high-affinity interactions.

Investigation of Cardiotoxicity Risks Associated with Derivatives

While there is no direct evidence of cardiotoxicity for this compound itself, the broader class of sulfonamide-containing drugs has been associated with cardiovascular effects in some instances. For example, sulfonylureas, a class of drugs used to treat diabetes that contain a sulfonamide group, have been linked to cardiac arrhythmias in case reports. nih.gov

It is a general consideration in drug development that various therapeutic agents can carry a risk of cardiotoxicity. nih.govarizona.edu This can manifest as arrhythmias, heart failure, or other cardiac complications. Therefore, while no specific cardiotoxicity has been attributed to this compound, it would be a standard part of preclinical safety assessment for any of its derivatives intended for therapeutic use to undergo thorough cardiovascular safety profiling.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(Methylsulfonamido)benzoic acid. These methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its reactivity and interactions.

Theoretical investigations on related benzoic acid derivatives have utilized DFT methods like B3LYP and B3PW91 to analyze their structural and electronic properties. uq.edu.auresearchgate.net Such studies typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic hydrogen and the amino group's hydrogen, highlighting their role as hydrogen bond donors.

While specific quantum chemical data for this compound is not extensively published, the methodologies applied to similar structures, such as other benzoic acid derivatives, provide a robust framework for understanding its electronic characteristics. researchgate.netuobasrah.edu.iq

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in various environments. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the dynamics of its conformational changes.

For flexible molecules like this compound, which has rotational freedom around the bonds connecting the phenyl ring to the carboxylic acid and the sulfonamide groups, MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its specific conformation.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies targeting this compound are not widely reported, research on structurally similar benzoic acid derivatives highlights the potential of this class of compounds to interact with various biological targets. For instance, derivatives of benzoic acid have been investigated as potential inhibitors of enzymes like the SARS-CoV-2 main protease and cathepsins. nih.govmdpi.com In these studies, the benzoic acid moiety often plays a crucial role in forming key interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the active site of the target protein.

The general findings from docking studies on related compounds can be summarized as follows:

| Target Protein | Key Interactions Observed with Benzoic Acid Derivatives | Reference |

| SARS-CoV-2 Main Protease | Hydrogen bonding with active site residues. | nih.gov |

| Cathepsins B and L | Putative binding to both procathepsins. | mdpi.com |

| CYP53 (Fungal Cytochrome P450) | Interactions with the enzyme's active site, guiding the design of more potent inhibitors. | nih.gov |

These studies underscore the utility of molecular docking in identifying the therapeutic potential of benzoic acid derivatives. For this compound, docking studies could be employed to screen for potential protein targets and to rationalize its biological activity based on its predicted binding mode and affinity.

Predictive Modeling of Biological Activity and ADMET Properties

Predictive modeling, particularly for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, is an essential component of modern drug discovery. These in silico models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the drug development process.

For this compound, various computational tools and web servers, such as pkCSM and Pre-ADMET, could be utilized to predict its ADMET properties. nih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental data.

A hypothetical ADMET profile for this compound, based on general principles and data from related compounds, might include predictions for the following parameters:

| ADMET Property | Predicted Outcome | Rationale/Significance |

| Absorption | ||

| Water Solubility | Moderate | The presence of polar groups (carboxyl, sulfonamide) would enhance solubility. |

| Caco-2 Permeability | Moderate | A balance between lipophilicity and hydrophilicity is needed for passive diffusion across the intestinal wall. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The polar nature of the molecule would likely limit its ability to cross the BBB. |

| Plasma Protein Binding | High | Carboxylic acids often bind to plasma proteins like albumin. |

| Metabolism | ||

| CYP450 Inhibition | Possible | Many small molecules can interact with cytochrome P450 enzymes. |

| Excretion | ||

| Renal Excretion | Likely | The compound and its metabolites are expected to be cleared by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Unlikely | The structural motifs are not typically associated with mutagenicity. |

| Hepatotoxicity | Low risk | Predictions would be based on models trained with known hepatotoxic compounds. |

It is crucial to emphasize that these are theoretical predictions and would require experimental validation. In silico ADMET profiling serves as a valuable guide for prioritizing compounds and designing further preclinical studies. Studies on other novel compounds have successfully used these predictive models to assess their drug-likeness and potential for development. nih.gov

Advanced Analytical Methodologies in Research on 2 Methylsulfonamido Benzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-(methylsulfonamido)benzoic acid, allowing researchers to confirm its molecular structure by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound (C₈H₉NO₄S), both ¹H (proton) and ¹³C NMR are employed to confirm its identity and structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the nine protons of the molecule would exhibit distinct signals. The aromatic protons on the benzene (B151609) ring would appear as a complex set of multiplets due to spin-spin coupling. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift. The proton on the sulfonamide nitrogen would also likely appear as a broad singlet, while the three protons of the methyl group attached to the sulfur atom would present as a sharp singlet.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would account for all eight carbon atoms in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The carbon of the carboxyl group (C=O) would be found furthest downfield. The six carbons of the benzene ring would have characteristic shifts in the aromatic region, with their exact positions influenced by the attached carboxyl and methylsulfonamido groups. The methyl carbon of the sulfonamide group would appear as a single peak in the upfield region of the spectrum. While specific experimental data is not widely published, research involving related structures like 5-chloro-2-(methylsulfonamido)benzoic acid confirms the use of ¹H-NMR and ¹³C-NMR for characterization. bohrium.com

Predicted NMR Data for this compound Predicted data based on established principles of NMR spectroscopy.

¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 8.5 - 9.5 | Broad Singlet | 1H | Sulfonamide (-NH-) |

| 7.5 - 8.2 | Multiplet | 4H | Aromatic Protons (Ar-H) |

¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168 - 172 | Carboxylic Acid (-C OOH) |

| 120 - 140 | Aromatic Carbons (Ar-C) |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid group, which typically overlaps with C-H stretching frequencies. The carbonyl (C=O) stretch of the acid would appear as a strong, sharp peak. The sulfonamide group would be identified by the N-H stretching vibration and the characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds.

Predicted IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid |

| ~3300 | N-H Stretch | Sulfonamide |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid |

| 1500 - 1600 | C=C Stretches | Aromatic Ring |

| 1330 - 1370 | S=O Asymmetric Stretch | Sulfonamide |

| 1150 - 1180 | S=O Symmetric Stretch | Sulfonamide |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₈H₉NO₄S), high-resolution mass spectrometry would confirm its elemental composition with high accuracy.

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (215.23 g/mol ). americanelements.com The fragmentation pattern observed in the mass spectrum provides further structural evidence. Plausible fragmentation pathways include the loss of a hydroxyl radical (•OH, -17 amu), a carboxyl group (•COOH, -45 amu), or the entire methylsulfonyl group (•SO₂CH₃, -79 amu), leading to characteristic fragment ions that help piece together the molecular structure.

Predicted Mass Spectrometry Fragments for this compound Predicted data based on the structure and common fragmentation patterns.

| m/z Value | Ion Formula | Description |

| 215 | [C₈H₉NO₄S]⁺ | Molecular Ion [M]⁺ |

| 198 | [C₈H₈NO₃S]⁺ | Fragment from loss of •OH [M-17]⁺ |

| 170 | [C₇H₈NO₂S]⁺ | Fragment from loss of •COOH [M-45]⁺ |

| 136 | [C₇H₆NO₂]⁺ | Fragment from loss of •SO₂CH₃ [M-79]⁺ |

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products. These methods are also the standard for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acidic modifier like formic acid or acetic acid to ensure the carboxylic acid and sulfonamide protons remain in a consistent protonation state, leading to sharp, symmetrical peaks. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement results in significantly higher resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, a UPLC method would offer a more detailed purity profile, capable of separating even closely related impurities that might co-elute in a standard HPLC run. The higher pressure tolerance of UPLC systems allows for higher flow rates, drastically reducing the time required for a single analysis, which is highly advantageous in high-throughput screening and process monitoring environments.

Hypothetical Chromatographic Conditions for Analysis A plausible set of starting parameters for method development.

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 min | 10% to 90% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | UV at 254 nm or PDA | UV at 254 nm or PDA |

| Column Temp. | 30 °C | 40 °C |

Emerging Research Directions and Future Perspectives

Supramolecular Chemistry Applications of Benzoic Acid Derivatives

The field of supramolecular chemistry focuses on systems of two or more molecules held together by non-covalent interactions, such as hydrogen bonds. Benzoic acid and its derivatives are cornerstone building blocks in this field due to the predictable and robust hydrogen-bonding patterns of the carboxylic acid group. The presence of a sulfonamide group, as in 2-(methylsulfonamido)benzoic acid, introduces additional hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), significantly expanding the possibilities for creating complex, self-assembling architectures.

Research has demonstrated that pterin-based synthetic receptors can recognize and bind with substituted benzoic acids through a network of hydrogen bonds. rsc.org The interactions involve the carboxylic acid moiety of the benzoic acid derivative and functional groups on the receptor molecule. rsc.org For instance, studies on co-crystals of the selective COX-2 inhibitor etoricoxib (B1671761) with various benzoic acid derivatives revealed that different conformations and stable multi-component systems can be formed, driven by these intermolecular forces. nih.gov The ability of the ureido-benzoic acid (UBA) motif to form exceptionally strong quadruple hydrogen bonds, with dimerization constants in the order of 10⁹ M⁻¹ in chloroform, highlights the potential for creating highly stable supramolecular polymers from benzoic acid-containing molecules. rsc.org The functional groups on the benzoic acid ring, such as nitro or hydroxyl groups, influence the specific hydrogen bonding patterns observed in the crystal structures. rsc.org

These principles are directly applicable to this compound, where the combination of the carboxylic acid and sulfonamide groups can be exploited to design novel materials, sensors, and drug delivery systems based on predictable molecular recognition events.

Table 1: Supramolecular Interactions in Benzoic Acid-Based Systems

| Interacting Moiety | Guest Molecule Type | Observed Interactions | Potential Application | Source |

|---|---|---|---|---|

| Pterin Receptor | Substituted Benzoic Acids | Hydrogen bonding between guest carboxylic acid and host functional groups | Molecular Recognition, Sensing | rsc.org |

| Etoricoxib | Benzoic Acid Derivatives | Formation of stable 1:1 co-crystals with distinct conformations | Crystal Engineering, Drug Formulation | nih.gov |

Catalysis in the Synthesis of Complex Molecules

The sulfonamide functional group is a key component in numerous pharmaceuticals and agrochemicals. acs.org However, traditional methods for its synthesis often require harsh conditions or pre-functionalized starting materials. Modern catalytic strategies are emerging to overcome these limitations, enabling the efficient construction of complex molecules containing the sulfonamide scaffold under mild conditions.

Recent breakthroughs include the use of synergetic photoredox and copper catalysis to directly synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method avoids the need for pre-existing sulfur functionality and is compatible with a wide range of functional groups. acs.org Another innovative approach involves the palladium-catalyzed addition of aryl halides to N-sulfinylamines, providing a modular route to sulfinamides which can be readily converted to sulfonamides. acs.org This transformation is notable for its use of commercially available reagents and its tolerance of diverse functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.org

Furthermore, copper-catalyzed decarboxylative halosulfonylation offers a one-pot method to convert aromatic carboxylic acids directly into sulfonamides. princeton.edu This process is particularly relevant as it could theoretically utilize a benzoic acid derivative as a starting material to build the sulfonamide linkage, streamlining the synthesis of molecules like this compound and its analogs. princeton.edu These catalytic advancements are crucial for efficiently incorporating the sulfonamide scaffold into intricate molecular designs. rsc.org

Table 2: Modern Catalytic Methods for Sulfonamide Synthesis

| Catalytic System | Reactants | Key Advantages | Source |

|---|---|---|---|

| Photoredox and Copper Catalysis | Aryl radical precursors, Amines, SO₂ | Single-step process, Mild room temperature conditions | acs.org |

| Palladium Catalysis | Aryl Halides, N-Sulfinylamines | Modular, Wide substrate scope, Good functional group tolerance | acs.org |

Integration of this compound Scaffold in Drug Discovery Pipelines

The 2-(sulfonamido)benzamide framework, of which this compound is a parent structure, is a promising scaffold in modern drug discovery. This has been demonstrated in the development of allosteric modulators for receptors implicated in non-opioid pain treatment pathways.

A notable example is the discovery of modulators for the MrgX1 receptor, a target for chronic pain. nih.gov An initial high-throughput screening campaign identified a 2-(sulfonamido)-N-phenylbenzamide scaffold as a promising starting point. nih.gov This led to the development of compound ML382, the first reported positive allosteric modulator (PAM) for MrgX1. nih.gov Although ML382 served as a valuable tool, it had limitations in potency and pharmacokinetic properties. nih.gov

Subsequent medicinal chemistry efforts focused on iterative modifications of this scaffold. Structure-activity relationship (SAR) studies revealed that adding specific halogen substituents to the phenyl rings could improve potency by approximately eightfold. nih.gov The synthetic strategy allowed for a modular approach, where either the amide or the sulfonamide could be formed in the final step, facilitating the rapid generation of analogs for biological testing. nih.gov This work highlights how the this compound core can be systematically optimized within a drug discovery pipeline to yield next-generation therapeutic candidates with improved properties. nih.gov The benzoic acid moiety itself is a well-established pharmacophore found in a wide array of drugs, including anti-inflammatory agents and diuretics, further underscoring the therapeutic potential of its derivatives. preprints.org

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of sulfonamides and related benzoic acid derivatives to create more sustainable and environmentally benign manufacturing routes.

A key focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. rroij.com Research has shown that the synthesis of sulfonamide derivatives can be performed efficiently in water, using sodium carbonate as a simple base to scavenge the HCl byproduct. mdpi.com This method not only avoids the use of expensive and toxic organic solvents but also simplifies product isolation to a mere filtration step, generating minimal waste. mdpi.com

Another core tenet is "atom economy," which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic approaches, as described in section 7.2, inherently improve atom economy compared to stoichiometric reactions. Furthermore, green chemistry emphasizes minimizing derivatization steps, such as the use of protecting groups, which add reagents and create waste. acs.org The development of one-pot syntheses, like the copper-catalyzed conversion of carboxylic acids to sulfonamides, aligns with this principle by reducing the number of separate reaction and purification steps. princeton.edu By applying these principles, the synthesis of compounds related to this compound can be made safer, more efficient, and more sustainable. researchgate.net

Table 3: Application of Green Chemistry Principles to Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide/Benzoic Acid Synthesis | Benefit | Source |

|---|---|---|---|

| Safer Solvents & Auxiliaries | Using water as the reaction solvent instead of toxic organic solvents. | Reduces environmental impact and improves process safety. | mdpi.com |

| Atom Economy | Employing catalytic methods that maximize the incorporation of reactants into the final product. | Minimizes waste generation. | acs.org |

| Reduce Derivatives | Developing one-pot syntheses that avoid the need for protecting groups. | Fewer reaction steps, less reagent use, and reduced waste. | princeton.eduacs.org |

| Design for Energy Efficiency | Conducting reactions at room temperature instead of requiring heat. | Lowers energy consumption and costs. | acs.org |

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylsulfonamido)benzoic Acid, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with sulfonylation of 2-aminobenzoic acid using methylsulfonyl chloride under controlled pH (8–9) to avoid over-sulfonylation. Reaction conditions: 0–5°C, 4–6 hours .

- Intermediate Characterization : Use thin-layer chromatography (TLC) ( ) to monitor reaction progress. Confirm intermediates via NMR (¹H/¹³C) and IR spectroscopy (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, S=O stretches at 1350–1150 cm⁻¹) .

- Data Table :

| Intermediate | Key Spectral Peaks (NMR δ, ppm) | IR Absorptions (cm⁻¹) |

|---|---|---|

| 2-Aminobenzoic acid | 6.5–7.5 (aromatic H), 3.1 (NH₂) | 1680 (C=O), 3300 (NH₂) |

| Sulfonylated product | 7.8–8.2 (aromatic H), 3.3 (SO₂CH₃) | 1350, 1150 (S=O) |

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodology :

- HPLC Analysis : Use a C18 column with mobile phase (acetonitrile:water, 60:40) at 1 mL/min. Detect sulfonamide impurities (e.g., unreacted starting material) via UV at 254 nm .

- Melting Point : Pure compound typically melts at 180–185°C; deviations >5°C indicate contamination .

- Common Contaminants :

- Residual 2-aminobenzoic acid (retention time ~3.2 min under HPLC conditions).

- Methylsulfonyl chloride byproducts (e.g., sulfonic acid derivatives).

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to skin/eye irritation risks ( ).

- Avoid inhalation; work in a fume hood during synthesis. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its enzyme inhibition properties?

- Methodology :

- Rational Design : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance binding to α-glucosidase/α-amylase active sites .

- SAR Studies : Compare IC₅₀ values of derivatives using enzyme assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis inhibition) .

- Data Table :

| Derivative | Substituent | IC₅₀ (α-glucosidase, μM) |

|---|---|---|

| Parent compound | None | 12.5 |

| 4-Cl derivative | Cl | 5.8 |

| 4-NO₂ derivative | NO₂ | 3.2 |

Q. What advanced spectroscopic techniques resolve contradictions in reported crystal structures of sulfonamide derivatives?

- Methodology :

- Single-Crystal XRD : Resolve discrepancies in bond angles/planarity (e.g., sulfonamide S–N–C angles vary by ±3° between studies) .

- DFT Calculations : Compare experimental vs. theoretical geometries (e.g., B3LYP/6-311+G(d,p) basis set) to validate structural models .

- Key Finding : Discrepancies often arise from solvent inclusion in crystal lattices (e.g., ethanol vs. acetonitrile solvates).

Q. How does this compound interact with metal ions in material science applications?

- Methodology :

- Complexation Studies : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis (ligand-to-metal charge transfer bands at ~400 nm) .

- MOF Synthesis : React with Zn(NO₃)₂·6H₂O in DMF at 120°C for 24 hours; characterize porosity via BET surface area analysis .

Q. What metabolic pathways degrade this compound in biological systems?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-MS/MS ().

- Key Metabolites :

- Hydroxylation at the methyl group (m/z +16).

- Sulfonamide cleavage (detect free benzoic acid via m/z 122) .

Contradictions & Troubleshooting

- Synthesis Yield Variability :

- Biological Activity Discrepancies :

- Cause : Impurities in enzyme assays (e.g., DMSO solvent inhibits α-glucosidase).

- Solution : Use <1% DMSO and validate with positive controls (e.g., acarbose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.